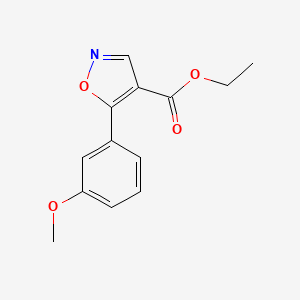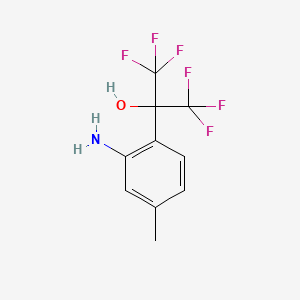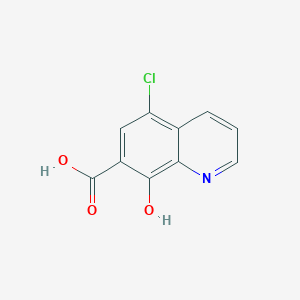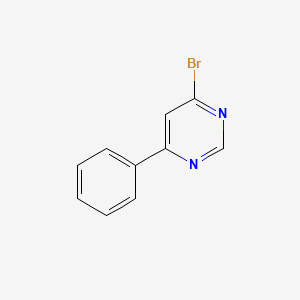
4-Bromo-6-phenylpyrimidine
Descripción general
Descripción
4-Bromo-6-phenylpyrimidine is a chemical compound with the CAS Number: 34916-25-1 . It has a molecular weight of 235.08 and is typically in powder form .
Synthesis Analysis
The conversion of this compound into 4-amino-6-phenylpyrimidine by treatment with potassium amide in liquid ammonia at -75° occurs to the extent of about 80% according to a mechanism involving an open-chain intermediate .Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H .Chemical Reactions Analysis
The reactions of this compound involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 .Aplicaciones Científicas De Investigación
Chemical Reaction Mechanisms :
- Valk and Plas (2010) investigated the mechanism of the reaction of 4-bromo-6-phenylpyrimidine with potassium amide in liquid ammonia, highlighting the formation of 4-amino-6-phenylpyrimidine and the involvement of an open-chain intermediate in the process (Valk & Plas, 2010).
Structural and Bioactive Compound Studies :
- Stevens et al. (1995) explored the chemistry of the immunomodulatory agent bropirimine, a derivative of this compound, examining its electrophilic nitration, sulphonation, and nucleophilic substitutions (Stevens et al., 1995).
- In a study by Hannah et al. (2000), the synthesis of novel 5-aryl analogues of bropirimine was conducted, providing insights into the potential molecular recognition properties of these compounds (Hannah et al., 2000).
Synthetic Methodologies :
- Chaudhary et al. (2012) described the microwave-assisted synthesis of novel pyrimidine derivatives, using 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one as an intermediate compound (Chaudhary et al., 2012).
Antiviral Research :
- Hocková et al. (2003) explored the antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a category in which this compound derivatives can be included, showing their effectiveness against retroviruses (Hocková et al., 2003).
Corrosion Inhibition :
- Liu Xianghong et al. (2014) investigated the use of phenylpyrimidine derivatives, which include this compound, as corrosion inhibitors for cold rolled steel in hydrochloric acid solution (Liu Xianghong et al., 2014).
Cancer Research :
- Jin Bo et al. (2018) synthesized and evaluated novel phenylpyrimidine derivatives as potential anticancer agents, demonstrating the significant inhibitory effects of some of these compounds on various cancer cell lines (Jin Bo et al., 2018).
Mecanismo De Acción
Target of Action
4-Bromo-6-phenylpyrimidine is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Mode of Action
For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It has been observed that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in various cellular processes, including inflammation and cell death.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used to synthesize pyrimidine derivatives, is known for its mild and functional group tolerant reaction conditions . This suggests that this compound might have favorable ADME properties, but more research is needed to confirm this.
Result of Action
Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They can reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and many more .
Cellular Effects
The cellular effects of 4-Bromo-6-phenylpyrimidine are currently unknown due to the lack of specific studies on this compound. Pyrimidine derivatives, to which this compound belongs, are known to have various effects on cells. For instance, they can modulate cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives are involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be localized in specific compartments or organelles within the cell, which can affect their activity or function .
Propiedades
IUPAC Name |
4-bromo-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVNONDDCSYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574931 | |
| Record name | 4-Bromo-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34916-25-1 | |
| Record name | 4-Bromo-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)
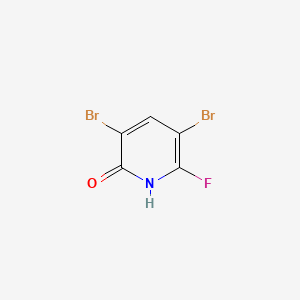
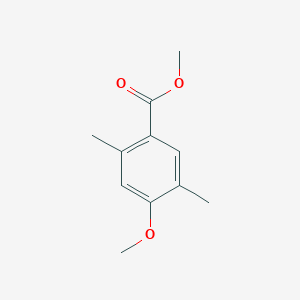

![5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1628133.png)
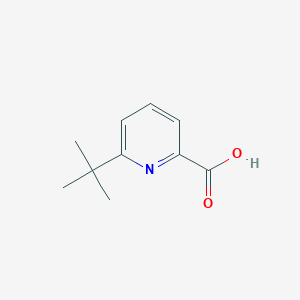

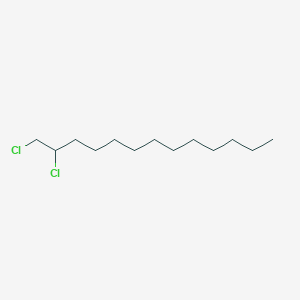
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)

